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Compound of Interest

2-Ethylhexyl 3,5,5-
Compound Name:
trimethylhexanoate

cat. No.: B1595931

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 2-Ethylhexyl 3,5,5-trimethylhexanoate (CAS No. 70969-70-9). Due to the limited
availability of experimentally derived spectra in public databases, this document focuses on
high-quality predicted data to support researchers in the identification and characterization of
this compound. The information herein is intended for professionals in the fields of chemical
research, materials science, and drug development.

Chemical Structure and Properties

2-Ethylhexyl 3,5,5-trimethylhexanoate is an ester with the molecular formula C17H3402 and a
molecular weight of 270.45 g/mol . Its structure consists of a branched C9 carboxylic acid
(3,5,5-trimethylhexanoic acid) and a branched C8 alcohol (2-ethylhexanol).

SMILES: CCCCC(CC)COC(=0)CC(C)CC(C)(C)C

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Ethylhexyl 3,5,5-
trimethylhexanoate. These predictions were generated using computational models and
should be used as a reference for the identification of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data (CDCls, 400 MHz)

Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
~4.05 m 2H -OCHz-
~2.20 m 2H -C(=0)CHa-
~1.95 m 1H -CH(CHs)-
~1.55 m 1H -CH(CH2CH3)-
~1.30-1.45 m 8H -(CH2)4-
~1.20 d 2H -CH2C(CHs)3
~0.95 d 3H -CH(CHs)-
~0.90 s 9H -C(CH3)3
~0.88 t 6H -CH2CHs

Table 2: Predicted 13C NMR Spectral Data (CDClIs, 100 MHZz)

© 2025 BenchChem. All rights reserved.

2/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (ppm) Assighment

~173.5 C=0

~67.0 -OCHz-

~43.5 -C(=0O)CH2-

~38.5 -CH(CH2CH?3)-

~31.0 -C(CHs)s

~30.5 -(CHz)s- (alpha to CH)
~29.0 -(CHz)a- (beta to CH)
~25.0 -CH(CH?3)-

~24.0 -(CHz)s- (gamma to CH)
~23.0 -CH2C(CHs)3

~22.5 -CH(CHs)-CHs

~14.0 -CH2CHs

~11.0 -CH:CHs

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment
~2960-2850 Strong C-H stretching (alkane)
~1735 Strong C=0 stretching (ester)
~1460 Medium C-H bending (alkane)
~1375 Medium C-H bending (alkane)
~1170 Strong C-O stretching (ester)

© 2025 BenchChem. All rights reserved. 3/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (MS)

Table 4: Predicted m/z Peaks for Common Adducts

Adduct Predicted m/z
[M+H]* 271.2632
[M+Na]* 293.2451
[M+K]* 309.2191

+ 4 .
[M+NHa]* 288.2897

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for liquid-phase esters
like 2-Ethylhexyl 3,5,5-trimethylhexanoate. Instrument parameters should be optimized for
the specific equipment used.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.8 mL of
deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an internal
standard.

e 1H NMR Acquisition:
o Spectrometer: 400 MHz or higher.
o Pulse Program: Standard single-pulse sequence.
o Number of Scans: 16-32.
o Relaxation Delay: 1-2 seconds.
o Spectral Width: -2 to 12 ppm.

e 13C NMR Acquisition:

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1595931?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

[e]

Spectrometer: 100 MHz or higher.

o

Pulse Program: Proton-decoupled single-pulse sequence.

[¢]

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

[¢]

Relaxation Delay: 2-5 seconds.

[e]

Spectral Width: 0 to 200 ppm.

FT-IR Spectroscopy

o Sample Preparation: As a neat liquid, place a drop of the sample between two potassium
bromide (KBr) or sodium chloride (NacCl) salt plates to form a thin film.

o Data Acquisition:
o Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
o Range: 4000-400 cm~2.
o Resolution: 4 cm~1.
o Number of Scans: 16-32.

o Background: A background spectrum of the clean salt plates should be acquired prior to
the sample scan.

Mass Spectrometry

» Sample Introduction: Introduce the sample via direct infusion or after separation by gas
chromatography (GC-MS) or liquid chromatography (LC-MS).

« lonization: Utilize a soft ionization technique such as Electrospray lonization (ESI) or
Atmospheric Pressure Chemical lonization (APCI) for LC-MS, or Electron lonization (EI) for
GC-MS.

e Mass Analysis:
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o Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

o Mode: Positive ion mode is typically used for detecting protonated molecules and other
adducts.

o Mass Range: Scan a range appropriate for the expected molecular weight (e.g., 50-500
m/z).

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the
structural relationship of 2-Ethylhexyl 3,5,5-trimethylhexanoate.
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Spectroscopic Analysis Workflow

Sample Preparation

2-Ethylhexyl 3,5,5-trimethylhexanoate

\
Dissolve in CDCI3 with TMS Prepare neat liquid film Dilute for infusion or GC/LC
Data Acguisition
\ \ \
NMR Spectrometer Mass Spectrometer
(H and ©2C) FT-IR Spectrometer (e.g., ESI-TOF)
Data Analysig & Interpretation
\ \ \
Chemical Shifts, Multiplicity, Integration Functional Group Identification Molecular Weight and Formula Confirmation

| Structure Elucidation «

Structural Relationship of 2-Ethylhexyl 3,5,5-trimethylhexanoate

2-Ethylhexyl 3,5,5-trimethylhexanoate

derived from derived from contains

Constituent Moieties Key Functional Groups

Ester Group

3,5,5-trimethylhexanoic acid moiety 2-ethylhexanol moiety (-CO0-)

Branched Alkyl Chains

Click to download full resolution via product page
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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